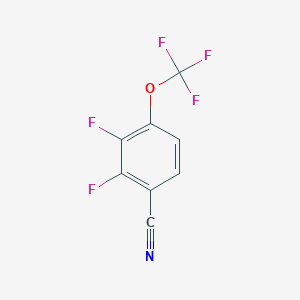

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMOLENNARQMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Bioisosteric Replacement of Methoxy with Trifluoromethoxy Groups

Strategic Modulation of Metabolic Stability, Lipophilicity, and Electronic Character in Drug Design

Executive Summary

In medicinal chemistry, the transition from a methoxy (–OCH₃) to a trifluoromethoxy (–OCF₃) group is not merely a halogenated substitution; it represents a fundamental inversion of electronic and conformational properties. While often cited as a strategy to block metabolic "soft spots," the –OCF₃ group acts as a "super-lipophilic" electron-withdrawing group (EWG) that can drastically alter the pharmacophore’s vector alignment and potency. This guide provides a technical analysis of this bioisosteric replacement, detailing the physicochemical rationale, synthetic challenges, and field-proven protocols for execution.

Physicochemical Rationale: The "Electronic Flip"

The most critical failure mode in –OCH₃ to –OCF₃ replacement is neglecting the electronic inversion. The methoxy group is a strong Electron Donating Group (EDG) by resonance, whereas the trifluoromethoxy group is a strong Electron Withdrawing Group (EWG).

Electronic and Lipophilic Divergence

The –OCF₃ group exhibits electronegativity similar to a chlorine atom but with significantly higher lipophilicity. This "super-halogen" character affects the pKa of neighboring ionizable groups, potentially altering target engagement or solubility.

Table 1: Comparative Physicochemical Properties

| Property | Methoxy (–OCH₃) | Trifluoromethoxy (–OCF₃) | Impact on Drug Design |

| Hammett | -0.27 (EDG) | +0.35 (EWG) | Inverts electronic demand; deactivates aromatic rings. |

| Hammett | +0.12 | +0.38 | Strong inductive withdrawal in all positions. |

| Hansch | -0.02 | +1.04 | Massive increase in logP (+1.0 log unit shift). |

| Conformation | Planar (0° dihedral) | Orthogonal (~90° dihedral) | Alters binding pocket fit; breaks planarity. |

| Metabolic Liability | High (O-dealkylation) | Low (Blocker) | Extends |

The Conformational "Twist"

Unlike the methoxy group, which typically lies coplanar to the aromatic ring to maximize p-orbital resonance, the –OCF₃ group adopts an orthogonal conformation . The high electron density of the fluorine atoms creates significant steric repulsion with the ortho-hydrogens of the aromatic ring, twisting the C-O-C bond.

ADME & DMPK Implications: The Metabolic Armor

The primary driver for this replacement is the blockade of Cytochrome P450 (CYP) mediated O-dealkylation.

-

Mechanism of Blockade: CYP450 enzymes typically oxidize the

-carbon of ethers (–O–CH₃) to form a hemiacetal intermediate, which collapses to release formaldehyde and a phenol. The C–F bond strength (~116 kcal/mol) renders the –OCF₃ group inert to this oxidation. -

Lipophilicity Warning: While –OCF₃ blocks specific metabolic sites, the significant increase in logP (+1.0) can increase intrinsic clearance (

) via other pathways (e.g., aromatic hydroxylation) or increase non-specific protein binding.

Synthetic Methodologies: Overcoming the Anion Instability

Synthesizing aryl trifluoromethyl ethers is challenging because the trifluoromethoxide anion (

Modern Standard: Silver-mediated oxidative trifluoromethoxylation. This approach stabilizes the

Experimental Protocol: Ag-Mediated Trifluoromethoxylation

Scope: Conversion of Aryl Stannanes to Aryl Trifluoromethyl Ethers. Source Validation: Adapted from protocols developed by Ritter et al. and Ngai et al. (See References).

Reagents

-

Substrate: Aryl stannane (Ar-SnBu₃).

-

CF3 Source: TMS-CF₃ (Ruppert-Prakash Reagent) or Togni Reagent I.

-

Mediator: Silver Triflate (AgOTf) or Silver Carbonate (

). -

Oxidant: Selectfluor (F-TEDA-BF4).

-

Solvent: Acetone or Acetonitrile (anhydrous).

Step-by-Step Methodology

-

Preparation (Glovebox/Inert Atmosphere):

-

In a flame-dried Schlenk tube equipped with a stir bar, charge AgOTf (2.0 equiv), Selectfluor (1.5 equiv), and KF (3.0 equiv).

-

Add the Aryl Stannane (1.0 equiv).

-

-

Reaction Initiation:

-

Add anhydrous Acetone (0.1 M concentration relative to substrate).

-

Cool to 0°C.

-

Slowly add TMS-CF₃ (2.0 equiv) to generate the active Ag-OCF₃ species in situ.

-

Note: The presence of KF and Selectfluor facilitates the formation of the

equivalent and its immediate capture by Silver.

-

-

Execution:

-

Stir at 0°C for 1 hour, then warm to room temperature (25°C).

-

Stir for 12–24 hours. Monitor via ¹⁹F-NMR (look for singlet around -58 ppm).

-

-

Workup:

-

Dilute with diethyl ether.

-

Filter through a pad of Celite to remove silver salts.

-

Concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Caution: Aryl-OCF₃ compounds are often volatile; avoid prolonged high-vacuum exposure.

-

Case Study: Riluzole (ALS Therapeutic)

Compound: Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine).[1] Indication: Amyotrophic Lateral Sclerosis (ALS).

Bioisosteric Analysis:

-

Original Scaffold: Benzothiazole.[2]

-

Substitution: The 6-position contains the –OCF₃ group.

-

SAR Insight:

-

Replacing –OCF₃ with –OCH₃ results in a compound with significantly reduced potency and faster metabolic clearance.

-

The –OCF₃ group increases lipophilicity, ensuring blood-brain barrier (BBB) penetration, which is critical for its mechanism as a central sodium channel blocker.

-

The electron-withdrawing nature of –OCF₃ reduces the electron density of the benzothiazole ring, likely influencing the acidity of the 2-amino group and its interaction with the voltage-gated sodium channel pore.

-

References

-

Physicochemical Properties of Fluorine Groups

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

-

Conformational Analysis of Trifluoromethoxy Groups

-

Leroux, F., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. ChemBioChem, 6, 2206. Link

-

-

Silver-Mediated Synthesis (Stannanes)

-

Silver-Mediated Synthesis (Oxidative)

-

Riluzole Pharmacology

-

Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in amyotrophic lateral sclerosis. CNS Neuroscience & Therapeutics, 17(1), 4–15. Link

-

Sources

Technical Guide: 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile & Analogs

Executive Summary

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile (CAS 1404194-78-0 ) is a highly specialized fluorinated building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). The unique substitution pattern—combining a vicinal difluoro motif with a lipophilic trifluoromethoxy group—imparts exceptional metabolic stability and modulates the pKa of adjacent functional groups in downstream derivatives.

This guide provides the definitive chemical identity, structural analogs, validated synthesis pathways, and handling protocols for researchers utilizing this scaffold.

Part 1: Chemical Identity & Structural Analogs

The core molecule is characterized by an electron-deficient aromatic ring, making it a versatile electrophile in nucleophilic aromatic substitutions (SNAr) and a precursor for benzamidines, benzylamines, and benzoic acids.

Core Identity

| Property | Detail |

| Chemical Name | 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile |

| CAS Number | 1404194-78-0 |

| Molecular Formula | C8H2F5NO |

| Molecular Weight | 223.10 g/mol |

| SMILES | FC(F)(F)Oc1ccc(C#N)c(F)c1F |

| Key Precursor (Aniline) | 2,3-Difluoro-4-(trifluoromethoxy)aniline (CAS 107570-54-7 ) |

| Key Precursor (Bromide) | 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS 1417569-62-0 ) |

Key Structural Analogs

The following analogs are frequently explored to tune lipophilicity (LogP) and steric demand during lead optimization.

| Analog Name | CAS Number | Structural Difference | Application Note |

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | 231953-38-1 | -CF3 instead of -OCF3; monofluoro | Higher volatility; different H-bond accepting capacity. |

| 4-(Trifluoromethoxy)benzonitrile | 332-25-2 | No aromatic fluorine | Baseline for metabolic stability comparisons. |

| 3,5-Difluoro-4-nitrobenzonitrile | 1123172-88-2 | -NO2 instead of -OCF3 | Highly reactive SNAr electrophile. |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | Amino group; -CF3 at ortho | Precursor for androgen receptor modulators. |

Part 2: Synthetic Pathways[3]

The synthesis of 2,3-difluoro-4-(trifluoromethoxy)benzonitrile typically proceeds via the aniline intermediate (Sandmeyer reaction) or the aryl bromide (Transition-metal catalyzed cyanation). Due to the electron-withdrawing nature of the fluorine and trifluoromethoxy groups, the aniline is weakly nucleophilic, often requiring nitrosylsulfuric acid for effective diazotization.

Reaction Workflow

Caption: Dual synthetic pathways to the target nitrile. The Sandmeyer route (red path) is preferred for cost-efficiency, while Pd-catalyzed cyanation (blue path) offers milder conditions.

Part 3: Experimental Protocols

Method A: Sandmeyer Cyanation (Recommended)

Context: This protocol is adapted for electron-deficient anilines where standard aqueous HCl/NaNO2 diazotization may fail due to poor solubility and weak basicity of the amine.

Reagents:

-

2,3-Difluoro-4-(trifluoromethoxy)aniline (1.0 equiv)

-

Nitrosylsulfuric acid (40% in H2SO4) (1.2 equiv)

-

Copper(I) cyanide (CuCN) (1.2 equiv)

-

Potassium cyanide (KCN) (2.5 equiv)

-

Acetic acid / Propionic acid (Solvent)

Step-by-Step Workflow:

-

Diazotization:

-

Dissolve the aniline in a mixture of acetic acid/propionic acid (2:1 ratio) and cool to 0–5°C.

-

Add nitrosylsulfuric acid dropwise, maintaining the temperature below 5°C. Stir for 1 hour to ensure complete formation of the diazonium salt.

-

-

Cyanation Complex Preparation:

-

In a separate vessel, dissolve CuCN and KCN in water. Cool to 0°C. Caution: Generates cyanogen complexes. Work in a well-ventilated fume hood.

-

-

Substitution:

-

Slowly transfer the cold diazonium solution into the CuCN/KCN mixture with vigorous stirring. Control the exotherm.

-

Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to drive nitrogen evolution.

-

-

Work-up:

-

Quench with saturated NaHCO3 (careful of foaming).

-

Extract with ethyl acetate (3x). Wash organics with brine.

-

Dry over Na2SO4 and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Method B: Pd-Catalyzed Cyanation (Alternative)

Context: Used when the bromide precursor is available or if the Sandmeyer route yields excessive phenol byproducts.

Reagents:

-

Zinc cyanide (Zn(CN)2) (0.6 equiv)

-

Pd(PPh3)4 (5 mol%)

-

DMF (Anhydrous)

Protocol:

-

Charge a Schlenk flask with the bromide, Zn(CN)2, and Pd catalyst under Argon.

-

Add degassed DMF.

-

Heat to 80–100°C for 4–12 hours. Monitor conversion by HPLC/GC.

-

Cool, dilute with water, and extract with ether.

-

Note: This method avoids the handling of large quantities of free cyanide salts but requires rigorous oxygen exclusion.

Part 4: Safety & Handling

Critical Hazards:

-

Cyanide Toxicity: Both protocols involve cyanide sources. A specific cyanide antidote kit (e.g., hydroxocobalamin) must be present in the lab.

-

HF Generation: Combustion or thermal decomposition of this molecule releases Hydrogen Fluoride (HF).

-

Skin Absorption: Fluorinated nitriles can be rapidly absorbed through the skin. Double-gloving (Nitrile + Laminate) is recommended.

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Keep away from strong oxidizers and strong bases (which may hydrolyze the nitrile).

References

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses, 101, 542-559. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 332-25-2. Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Silver-Mediated Oxidative Trifluoromethoxylation

Executive Summary & Scientific Rationale

The trifluoromethoxy group (-OCF

The Silver Solution: Silver (Ag) is unique among transition metals in its ability to stabilize the OCF

This guide details two field-proven protocols:

-

Reagent Synthesis: The quantitative preparation of AgOCF

(The Tang Reagent). -

Application: Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes (The Ritter Protocol).

Mechanistic Insight: The Silver Redox Cycle

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via simple nucleophilic substitution. Instead, it relies on a high-valent redox cycle where silver acts as both the transmetallation target and the site of reductive elimination.

Figure 1: Ag(I)/Ag(III) Oxidative Catalytic Cycle

This diagram illustrates the pathway for oxidative trifluoromethoxylation, highlighting the critical oxidation of the Ag(I)-Aryl species by Selectfluor (F-TEDA-PF

Caption: The high-valent Ag(III) intermediate is required to overcome the high activation energy of C-O bond formation. Selectfluor serves as the oxidant to access this state.

Protocol A: Synthesis of AgOCF (The Tang Method)

The direct use of AgOCF

Safety Warning: TFMT is volatile. Work in a well-ventilated fume hood.

Materials Checklist

| Reagent | Equiv. | Role |

| AgF (Silver Fluoride) | 1.0 | Fluoride source & Metal center |

| TFMT (CF | 1.5 | OCF |

| Acetonitrile (MeCN) | Solvent | Anhydrous (dried over molecular sieves) |

Step-by-Step Procedure

-

Preparation: In a nitrogen-filled glovebox, weigh AgF (1.0 mmol, 126.9 mg) into a dried 20 mL vial equipped with a magnetic stir bar.

-

Solvation: Add anhydrous MeCN (4.0 mL). AgF is sparingly soluble; a suspension will form.

-

Reagent Addition: Add TFMT (1.5 mmol, 250 µL) slowly to the suspension.

-

Note: TFMT acts as a "COF

reservoir." Upon reaction with AgF, it generates AgOCF

-

-

Reaction: Stir the mixture at 25 °C (Room Temp) for 2 hours .

-

Observation: The suspension should change appearance as AgF is consumed and AgOCF

(which is soluble in MeCN) forms.

-

-

Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter into a clean, dry vial inside the glovebox to remove unreacted AgF or impurities.

-

Storage: The resulting clear solution contains AgOCF

(approx. 0.25 M). It can be stored at -30 °C in the glovebox for up to 2 weeks.

Protocol B: Oxidative Trifluoromethoxylation of Aryl Stannanes

This protocol (adapted from Ritter, JACS 2011) is the gold standard for converting pre-functionalized arenes to aryl trifluoromethyl ethers. It tolerates esters, halides, and ethers.[1]

Experimental Workflow

Figure 2: Reaction Setup & Workflow

Visualizing the critical addition sequence to prevent OCF

Caption: The oxidant (F-TEDA-PF6) must be present before the silver species is introduced to facilitate immediate oxidation and prevent proto-demetallation.

Detailed Methodology

Reagents:

-

Substrate: Aryl Stannane (Ar-SnBu

) (0.2 mmol, 1.0 equiv) -

Reagent: AgOCF

solution (from Protocol A) (0.4 mmol, 2.0 equiv) -

Oxidant: F-TEDA-PF

(Selectfluor) (0.24 mmol, 1.2 equiv) -

Additives: NaHCO

(2.0 equiv) - buffers HF generated during the reaction. -

Solvent: Acetone (anhydrous).

Procedure:

-

Setup: In a glovebox, charge a 10 mL vial with Selectfluor (85 mg, 0.24 mmol), NaHCO

(34 mg, 0.4 mmol), and the Aryl Stannane (0.2 mmol). -

Solvent: Add anhydrous Acetone (1.0 mL).

-

Initiation: Add the AgOCF

solution (approx 1.6 mL of the 0.25 M stock prepared in Protocol A) in one portion.-

Critical: Do not add dropwise. A high instantaneous concentration of AgOCF

favors the bimolecular reaction over decomposition.

-

-

Incubation: Seal the vial and stir at Room Temperature for 4 hours.

-

Visual Check: A black precipitate (Ag

) will eventually form, indicating the completion of the redox cycle.

-

-

Workup:

-

Dilute with Et

O (10 mL). -

Filter through a short pad of Celite to remove silver residues.

-

Concentrate under reduced pressure (keep bath < 30 °C as Ar-OCF

products can be volatile).

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Troubleshooting & Optimization Matrix

The success of this reaction hinges on the stability of the Ag-OCF

| Observation | Probable Cause | Corrective Action |

| Low Yield (<20%) | OCF | Ensure AgOCF |

| Protodestannylation (Ar-H) | Moisture in solvent | Dry Acetone/MeCN over 3Å MS. Ensure Selectfluor is dry. |

| Fluorination (Ar-F) | Competitive fluorination by Selectfluor | Increase AgOCF |

| Silver Mirror on Vial | Reaction complete / Ag crashing out | Normal. If yield is low, the reductive elimination failed; try adding a ligand (e.g., bipyridine) to stabilize Ag(III). |

References

-

Preparation of AgOCF3 (Tang Reagent)

-

Turksoy, A., Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2020).[2] Facile Access to AgOCF3 and Its New Applications. Chemistry – A European Journal.

-

-

Ag-Mediated Oxidative Trifluoromethoxylation (Ritter Protocol)

- Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308–13310.

-

Mechanistic Studies on Ag(I)/Ag(III)

-

General Review of Trifluoromethoxylation

- Tlili, A., Toulgoat, F., & Billard, T. (2016). Trifluoromethoxylation of Organic Compounds: An Update.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of nitrile group during OCF3 insertion

This is Technical Support Ticket #8842: OCF3 Insertion Protocols . Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Nitrile Paradox

You are encountering a classic chemoselectivity conflict. The trifluoromethoxy (

If you are detecting amides (

This guide provides the Standard Operating Procedures (SOPs) to bypass this failure mode using modern, mild-condition reagents.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before fixing the protocol, you must understand the enemy. Nitriles are generally stable, but they become hyper-electrophilic when coordinated to Lewis acids (often used to generate

The Failure Pathway:

-

Activation: The nitrile nitrogen coordinates to a metal center (

) or proton ( -

Nucleophilic Attack: Trace water (even ppm levels) attacks the activated carbon.

-

Tautomerization: The resulting imidate rearranges to a primary amide.

Visualizing the Conflict:

Figure 1: The Kinetic Competition. If the activation energy for hydrolysis (red path) is lowered by harsh Lewis acids or wet solvents, it outcompetes the insertion (green path).

Module 2: Reagent Selection Guide

To save the nitrile, you must switch from "Generation A" reagents (harsh, in-situ generation) to "Generation B" reagents (pre-formed, redox-neutral).

Comparison of OCF3 Installation Methods

| Method | Reagent System | Nitrile Risk | Verdict |

| Oxidative Fluorination | Critical | AVOID. High temp & Lewis acidic AgF often hydrolyze CN. | |

| Nucleophilic | High | ||

| Ag-Mediated Coupling | Low | RECOMMENDED. Works at lower temps; tolerates functional groups. | |

| Photoredox Radical | Pyridinium Reagents | Minimal | GOLD STANDARD. Neutral pH, Room Temp. |

Module 3: Validated Protocols

Protocol A: The "Ngai" Photoredox Method (Radical)

Best for: Aliphatic C-H activation or decarboxylative functionalization.

This method uses

Reagents:

-

Substrate: Alkyl arene or carboxylic acid.

-

Reagent: Ngai’s Reagent 1 (

-trifluoromethoxy-4-cyanopyridinium triflate). -

Catalyst:

(2 mol%). -

Solvent: Anhydrous Acetonitrile (

).

Step-by-Step Workflow:

-

Glovebox/Schlenk: In a flame-dried Schlenk tube, add Substrate (1.0 equiv), Ngai’s Reagent (1.2 equiv), and Photocatalyst (0.02 equiv).

-

Solvent: Add degassed, anhydrous

(-

Tech Note: Water content must be

.

-

-

Irradiation: Irradiate with Blue LEDs (

) at room temperature for 12–24 hours. -

Workup: Remove solvent in vacuo. Flash chromatography.

Why this works: The reaction is redox-neutral and lacks strong Lewis acids. The nitrile remains a spectator.

Protocol B: The "Tang" Silver-Mediated Coupling

Best for: Aryl boronic acids or stannanes (Cross-coupling).

This utilizes a silver-mediated transfer of the

Reagents:

-

Substrate: Arylboronic acid (containing nitrile group).

-

Reagent:

(Trifluoromethyl triflate) + -

Oxidant: Selectfluor (if using oxidative pathway).

-

Solvent:

or

Step-by-Step Workflow:

-

Preparation: In a glovebox, mix

(2.0 equiv) and the Arylboronic acid (1.0 equiv). -

Reagent Addition: Add solvent, then slowly add

(Trifluoromethyl triflate) at-

Critical:

generates

-

-

Reaction: Stir at room temperature.

-

Note: If using stannanes, heating to

may be required. Ensure strictly anhydrous conditions to prevent Ag-catalyzed hydration.

-

Module 4: Troubleshooting & FAQs

Q1: I followed the protocol, but I still see 10% amide formation. Why? A: Check your solvent. "Anhydrous" from a bottle is often not dry enough for silver chemistry.

-

Fix: Store solvents over activated 3Å molecular sieves for 24 hours.

-

Test: Run a Karl-Fischer titration. If

, re-dry.

Q2: Can I use Togni's Reagent?

A: No. Togni's reagents typically install a trifluoromethyl (

Q3: My nitrile is sterically hindered. Does this help?

A: Yes. Steric hindrance actually protects the nitrile from hydrolysis (nucleophilic attack at the carbon is blocked), but it does not stop the

Module 5: Decision Logic (Workflow Visualization)

Use this logic flow to determine your experimental setup.

Figure 2: Operational Decision Tree for OCF3 Insertion.

References

-

Photoredox Trifluoromethoxyl

-

General Hydrolysis Mechanisms

-

Reagent Stability D

- Title: "Trifluoromethoxide Anion: Structure, Stability, and Reactivity"

- Source:Angew. Chem. Int. Ed.2018, 57, 13758.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silver-Catalyzed Trifluoromethoxylation of Alkyl Trifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silver-Catalyzed 1,3-Ditrifluoromethoxylation and 1,3-Fluorotrifluoromethoxylation of Arylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Support Center: Purification of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Ticket ID: #TFL-234-PUR Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.[1]

Executive Summary

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile is a specialized intermediate often used in the synthesis of liquid crystals and bioactive agrochemicals.[1] Its purification presents unique challenges due to its "amphiphilic" fluorinated nature —the trifluoromethoxy (-OCF

Furthermore, this compound often exists as a low-melting solid or high-boiling liquid (depending on purity and ambient temperature), making standard recrystallization difficult.[1] The most common impurities are the unreacted bromo-precursor (1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene) and residual copper salts from cyanation reactions.[1]

Part 1: Diagnostic Workflow

Before selecting a method, determine the state of your crude material and the nature of your primary impurity.[2]

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Part 2: Detailed Protocols

Protocol A: High-Vacuum Distillation (Primary Method)

Best for: Large scale (>10g), removal of non-volatile tars, and handling low-melting solids.[1]

The Challenge: This compound may solidify in the condenser if the coolant is too cold, leading to dangerous pressure buildups.

| Parameter | Specification | Reason |

| Vacuum Pressure | < 5 mmHg (High Vac) | Reduces boiling point to prevent thermal decomposition of the -CN group.[1] |

| Bath Temperature | 110°C - 130°C | Sufficient to drive vaporization without charring. |

| Condenser Fluid | Warm Water (30-40°C) | CRITICAL: Prevents the product from crystallizing inside the condenser. |

| Receiving Flask | Cooled (0°C) | Ensures efficient trapping of the distillate. |

Step-by-Step:

-

Degas: Stir the crude oil under weak vacuum (20 mmHg) for 20 mins to remove residual solvents (THF, Toluene).

-

Setup: Assemble a short-path distillation head. Insulate the column arm with foil.

-

Warm Condenser: Set the recirculating chiller to 35°C. Do not use dry ice or tap water.

-

Distill: Slowly lower pressure. Collect the main fraction.

-

Fore-run: Discard volatile impurities.

-

Main Fraction: Clear, colorless oil that may solidify upon cooling in the receiver.

-

Protocol B: Flash Chromatography (Separation of Precursors)

Best for: Removing unreacted starting material (Bromide) which has a very similar boiling point.

The Challenge: The -OCF

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 100:0

90:10).

Optimization Strategy:

-

TLC Check: Use 95:5 Hexane:EtOAc. The Nitrile is more polar (lower R

) than the Bromide. -

Loading: Do not wet-load with DCM; it ruins the separation. Use dry-loading on Celite or Silica.[1]

-

Elution: Run a shallow gradient. The bromide will elute first.

Protocol C: Copper Scavenging (Post-Cyanation Workup)

Best for: Removing green/blue residues from Rosenmund-von Braun reactions.[1]

If your crude oil is green or blue, residual copper is coordinating to the nitrile. This must be removed before distillation to prevent violent decomposition.

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

-

The "Blue Wash": Wash the organic layer with 10% aqueous NH

OH (Ammonium Hydroxide).-

Observation: The aqueous layer will turn deep blue

.

-

-

Repeat: Repeat the NH

OH wash until the aqueous layer is colorless.[4] -

Final Wash: Wash with Brine, dry over Na

SO

Part 3: Troubleshooting Guide (FAQ)

Q1: The product "oils out" during recrystallization. What is happening?

Diagnosis: This is classic behavior for fluorinated aromatics with low melting points. The compound is forming a liquid phase separate from the solvent before it can organize into a crystal lattice. Solution:

-

Switch Solvent: Avoid Ethanol. Use a Pentane/EtOAc system.

-

Cryo-Crystallization: Dissolve in minimum Pentane at room temperature. Place the flask in a -20°C freezer. The product should precipitate as white needles.

-

Seeding: If you have any pure solid, add a micro-crystal at 0°C to induce nucleation.

Q2: I see a new spot on TLC after distillation. Did I decompose it?

Diagnosis: Likely hydrolysis of the nitrile to an amide.

Cause: Traces of moisture + high heat + acidic/basic impurities during distillation.

Prevention: Ensure the crude is strictly neutral (wash with NaHCO

Q3: How do I separate the regioisomer (3,4-difluoro vs 2,3-difluoro)?

Diagnosis: Regioisomers have identical molecular weights and very similar boiling points. Distillation will fail. Solution: You must use High-Performance Liquid Chromatography (HPLC) or careful flash chromatography.

-

Tip: On Silica, the isomer with the most "exposed" polar group usually elutes last. Use a highly non-polar solvent system (100% Toluene or Hexane/DCM) to maximize subtle dipole differences.

References

-

Sigma-Aldrich. Product Specification: 4-(Trifluoromethoxy)benzonitrile. (Used as physical property analog for boiling point/melting point trends). Link

-

Organic Syntheses. Synthesis of Fluorinated Benzonitriles via Cyanation. (General procedure for copper removal and workup of fluorinated nitriles). Link

-

BenchChem. Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (Source for recrystallization solvent selection in trifluoromethoxy aromatics). Link

-

PubChem. Compound Summary: 2,4-Difluoro-3-(trifluoromethyl)bromobenzene.[1] (Precursor properties). Link

(Note: Specific melting points and refractive indices for the exact 2,3-difluoro-4-(trifluoromethoxy) isomer are proprietary to specific manufacturing batches, but follow the trends of the cited analogs.)

Sources

Validation & Comparative

19F NMR Spectrum Analysis Guide: 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Executive Summary & Application Context

Compound: 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Primary Application: Fluorinated building block for medicinal chemistry (bioisostere synthesis) and agrochemical development.[1]

Analytical Challenge: Distinguishing the specific 2,3-difluoro substitution pattern from potentially co-eluting regioisomers (e.g., 2,6-difluoro or 3,4-difluoro analogs) generated during nucleophilic aromatic substitution (

This guide provides a technical framework for validating this structure using 19F NMR spectroscopy . Unlike proton NMR, which may show overlapping aromatic multiplets, 19F NMR offers distinct chemical shift ranges and diagnostic coupling constants (

Theoretical Framework: Spectral Prediction

To interpret the spectrum accurately, we must deconstruct the magnetic environment of the three distinct fluorine sets.

The Spin System

The molecule contains three unique fluorine environments:

-

(-OCF

-

(Ar-F, Pos 3): Aromatic fluorine flanked by F-2 and OCF

- (Ar-F, Pos 2): Aromatic fluorine flanked by the Cyano group (CN) and F-3.

Predicted Chemical Shifts & Multiplicity

Note: Shifts are referenced to CFCl

| Signal ID | Moiety | Approx. Shift ( | Multiplicity | Diagnostic Feature |

| A | -OCF | -57.0 to -59.0 | Singlet (br) or Quartet | Characteristic high-field signal. May show small long-range coupling ( |

| B | Ar-F (C3) | -125.0 to -135.0 | ddd (Doublet of dd) | Strongly coupled to F(C2). Deshielded by ortho-OCF |

| C | Ar-F (C2) | -115.0 to -125.0 | ddd (Doublet of dd) | Strongly coupled to F(C3). Affected by the electron-withdrawing Cyano group. |

Diagnostic Coupling Constants

The confirmation of the 2,3-substitution pattern relies entirely on the magnitude of the Fluorine-Fluorine coupling:

- (Ortho Coupling): 18 – 24 Hz . This is the "smoking gun." If you see a coupling >15 Hz between the two aromatic signals, the fluorines are adjacent (ortho).

-

(Meta Coupling): 0 – 8 Hz . (Not present in this specific isomer between Ar-F, but theoretically possible between Ar-F and OCF

-

/

Comparative Analysis: Distinguishing Alternatives

In synthesis, regioisomers are the primary contaminants. Here is how 19F NMR differentiates the target from common alternatives.

Comparison 1: Target vs. 2,6-Difluoro Isomer

-

Target (2,3-Difluoro): Asymmetric. Two distinct aromatic F signals coupled to each other (

Hz). -

Alternative (2,6-Difluoro): Symmetric. A single aromatic F signal (integrating to 2F). No

coupling is observed because the fluorines are chemically equivalent (or magnetically equivalent depending on the timescale).

Comparison 2: Target vs. 3,5-Difluoro Isomer

-

Target: Ortho-coupling observed (

). -

Alternative (3,5-Difluoro): Meta-relationship. The coupling constant between fluorines will be small (

Hz) or unresolved.

Comparison 3: -OCF vs. -CF Analog

-

Target (-OCF

): Shift range -57 to -59 ppm . -

Alternative (-CF

): Shift range -60 to -65 ppm . The oxygen atom induces a distinct downfield shift relative to the direct aryl-CF

Experimental Protocol (Self-Validating)

Sample Preparation

-

Solvent: CDCl

(Chloroform-d) is preferred for resolution. DMSO-d -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Internal Standard (Mandatory for qNMR):

-

-Trifluorotoluene (

-

Hexafluorobenzene (

-164.9 ppm): Completely distinct region.

-

-Trifluorotoluene (

Acquisition Parameters (Bruker/Varian)

-

Pulse Sequence: zg (Standard 1D) or zgig (Inverse gated decoupling) if quantitative integration is required.

-

Spectral Width (SW): 200 ppm (cover -50 to -250 ppm).

-

Relaxation Delay (D1):

-

Qualitative: 1.0 s.

-

Quantitative: > 5

T1 (typically 10–20 s for fluorinated aromatics).

-

-

Scans (NS): 16–64 (High sensitivity of 19F allows fewer scans).

Visualization of Structural Logic

Diagram: J-Coupling Network Topology

This diagram illustrates the scalar coupling interactions that create the multiplet patterns.

Caption: Coupling topology showing the critical ortho-fluorine interaction (

Diagram: Analytical Decision Workflow

Follow this logic gate to validate the compound identity.

Caption: Step-by-step decision tree for spectral validation, ruling out symmetric isomers and incorrect functional groups.

References

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

-

Dolbier, W. R. (2009).[3] Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Sigma-Aldrich. (2024). 19F NMR Chemical Shift Tables. Merck KGaA.

-

Reich, H. J. (2023). Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison. (Authoritative source for substituent effects).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of OCF3 Benzonitriles

In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a widely adopted strategy to enhance metabolic stability, binding affinity, and other crucial physicochemical properties. Among these, the trifluoromethoxy (OCF3) group has gained significant prominence. When coupled with a benzonitrile scaffold—a common pharmacophore—it gives rise to a class of molecules with significant potential. Elucidating the structure of these OCF3-substituted benzonitriles and their metabolites is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.

This technical guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation patterns of ortho-, meta-, and para-trifluoromethoxybenzonitrile. As experimental data for these specific isomers is not broadly published, this guide leverages foundational principles of mass spectrometry to offer a robust, theory-based prediction of their behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. Understanding these fragmentation pathways is critical for researchers in identifying these compounds in complex matrices and for elucidating the structures of their metabolic products.

The Influence of Ionization Technique: A Tale of Two Methods

The choice of ionization source fundamentally dictates the fragmentation observed. For volatile and semi-volatile compounds like OCF3 benzonitriles, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common approach. EI is a high-energy, "hard" ionization technique that leads to extensive and often complex fragmentation patterns, providing rich structural information.[1] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Electrospray Ionization (ESI) is a "soft" ionization method.[2] ESI typically generates protonated molecules, [M+H]+, or deprotonated molecules, [M-H]-, with minimal initial fragmentation, making it ideal for determining the molecular weight.[2] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).[3]

Electron Ionization (EI) Fragmentation: Decoding the High-Energy Pathway

Under the high-energy conditions of EI (typically 70 eV), OCF3 benzonitriles are expected to produce a prominent molecular ion (M+•) due to the stability of the aromatic ring.[1] The subsequent fragmentation will be a competitive process dictated by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways under EI:

-

Loss of a Fluorine Radical (•F): A common fragmentation pathway for fluorinated aromatic compounds is the loss of a fluorine atom, leading to an [M-19]+ fragment.[4] This is driven by the formation of a stable cation.

-

Loss of Carbon Monoxide (CO): Following the initial loss of a fluorine atom from the OCF3 group, the resulting ion may undergo rearrangement and lose carbon monoxide (CO), a neutral molecule of 28 Da.

-

Loss of the Trifluoromethyl Radical (•CF3): Cleavage of the O-CF3 bond can result in the loss of a trifluoromethyl radical, yielding an [M-69]+ ion. This would leave a cyanophenoxy cation.

-

Loss of the Trifluoromethoxy Radical (•OCF3): The entire trifluoromethoxy group can be lost, resulting in a cyanophenyl cation at m/z 102, [M-85]+.

-

Loss of the Cyano Radical (•CN): Cleavage of the bond between the aromatic ring and the nitrile group can lead to the loss of a cyano radical, giving an [M-26]+ ion.

The "Ortho Effect": A Positional Isomer Diagnostic

A key differentiator between the ortho, meta, and para isomers is the potential for an "ortho effect." This occurs when two adjacent substituents interact during fragmentation, leading to unique neutral losses not observed in the other isomers.[5] For 2-(trifluoromethoxy)benzonitrile, a potential ortho effect could involve the interaction between the OCF3 and CN groups, possibly leading to a unique neutral loss through a cyclic rearrangement. For instance, a rearrangement could facilitate the loss of a neutral species like cyanogen fluoride (FCN).

Predicted EI Fragmentation Data Summary

| Proposed Fragment Ion | Neutral Loss | Formula of Ion | Predicted m/z | Notes |

| Molecular Ion | - | [C8H4F3NO]+• | 187 | Expected to be of moderate to high intensity. |

| [M - F]+ | •F | [C8H4F2NO]+ | 168 | A common loss from fluorinated aromatics.[4] |

| [M - CO]+• | CO | [C7H4F3N]+• | 159 | Possible from the rearrangement of the molecular ion. |

| [M - F - CO]+ | •F, CO | [C7H4F2N]+ | 140 | Sequential loss. |

| [M - •CF3]+ | •CF3 | [C7H4NO]+ | 118 | Loss of the trifluoromethyl radical. |

| [M - •OCF3]+ | •OCF3 | [C7H4N]+ | 102 | Formation of the cyanophenyl cation. |

| [M - •CN]+ | •CN | [C7H4F3O]+ | 161 | Loss of the nitrile group. |

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation: A Softer Approach

In positive-ion ESI-MS, the OCF3 benzonitriles will primarily form a protonated molecule, [M+H]+, at m/z 188. Fragmentation of this ion via CID in an MS/MS experiment will likely proceed through different pathways compared to EI, driven by the charge location (likely the nitrile nitrogen).

Key Predicted Fragmentation Pathways under ESI-MS/MS (Positive Mode):

-

Loss of HF: Protonated fluorinated compounds can readily lose hydrogen fluoride (HF), a neutral loss of 20 Da, resulting in an [M+H-20]+ ion.[4]

-

Loss of the Trifluoromethoxy Group: The protonated molecule could lose the entire OCF3 group as trifluoromethanol (HOCF3), although this is less common. A more likely scenario is the loss of the OCF3 radical followed by hydrogen abstraction from the collision gas or another molecule.

-

Protonated Phenyl Cation Formation: Sequential losses, for instance of HF and then HCN from the protonated molecule, could occur.

Predicted ESI-MS/MS Fragmentation Data Summary

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Formula of Ion | Predicted m/z | Notes |

| 188 | [M+H]+ | - | [C8H5F3NO]+ | 188 | Protonated molecular ion. |

| 188 | [M+H - HF]+ | HF | [C8H4F2NO]+ | 168 | Common loss for protonated fluorinated compounds.[4] |

| 188 | [M+H - CO]+ | CO | [C7H5F3N]+ | 160 | Possible rearrangement and loss of CO. |

| 188 | [M+H - HCN]+ | HCN | [C7H4F3O]+ | 161 | Loss of hydrogen cyanide from the protonated nitrile. |

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation cascades, the following diagrams were generated using Graphviz.

Electron Ionization (EI) Fragmentation Pathway

Caption: Predicted EI fragmentation of OCF3 benzonitrile.

ESI-MS/MS Fragmentation Pathway (Positive Mode)

Caption: Predicted ESI-MS/MS fragmentation of OCF3 benzonitrile.

Experimental Protocols

To acquire the data for confirming these predicted fragmentation patterns, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

A robust and reliable analytical method is essential for the accurate analysis of OCF3 benzonitriles.[6] GC-MS is the technique of choice for these relatively volatile compounds.

-

Sample Preparation:

-

Dissolve the OCF3 benzonitrile isomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

-

GC-MS System:

-

A standard GC-MS system equipped with an electron ionization source is sufficient.

-

-

GC Conditions:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

For analyzing potential metabolites or when higher sensitivity is required, LC-MS/MS is the preferred method.[7]

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.

-

-

LC-MS/MS System:

-

An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (for positive mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode).

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MS1 Scan: m/z 100-500 to find the [M+H]+ ion.

-

MS2 Product Ion Scan: Isolate the precursor ion at m/z 188 and scan for product ions using a suitable collision energy (e.g., 10-30 eV with argon as collision gas).

-

Experimental Workflow Diagram

Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.

Conclusion

This guide provides a theoretically grounded framework for understanding and predicting the mass spectrometric fragmentation patterns of OCF3-substituted benzonitriles. While EI-MS is expected to yield a wealth of structural information through characteristic losses of F, CO, CF3, and OCF3, ESI-MS/MS offers a more controlled fragmentation of the protonated molecule, primarily through the loss of HF and HCN. The potential for "ortho effects" provides a promising avenue for distinguishing the 2-OCF3 isomer from its meta and para counterparts. The detailed experimental protocols provided herein offer a starting point for researchers to empirically validate these predictions and to develop robust analytical methods for the identification and quantification of this important class of molecules. As with any theoretical model, experimental verification is the ultimate arbiter, and it is hoped that this guide will stimulate such investigations.

References

- BenchChem. (2025). Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide.

-

Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]

-

PubMed. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

Jackson, G. et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

PubMed Central. (n.d.). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. whitman.edu [whitman.edu]

- 5. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.